3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone
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Description
3,5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, also known as DFPP, is an organic compound with a wide range of applications in the field of scientific research. It has found use in organic synthesis, as a catalyst for the synthesis of other compounds, and as a reagent for the detection of various compounds. DFPP is also the active ingredient in some insecticides and herbicides. It has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Scientific Research Applications
Energetic Material Research
The compound has been studied for its potential as a novel fluorinated low-melting-point explosive . Research indicates that the introduction of fluorine atoms can decrease the thermal stability of the molecular structure, leading to a transfer of the trigger bond from the ortho-nitro group of the ether to the para-nitro group . This property is significant for the development of new energetic materials with controlled reactivity.
Melt-Cast Explosive Formulations
In the field of explosives, 3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone has been explored as a casting carrier in melt-cast explosives. These explosives are widely used in military applications due to their ease of manufacturability. The compound’s interaction with other high-energy components, such as CL-20, has been studied to design explosives that offer high energy and low sensitivity .
Thermal Decomposition Mechanisms
The thermal decomposition behavior of this compound is of interest in understanding the stability and reactivity of materials under various conditions. Differential scanning calorimetry (DSC) and thermogravimetry (TG) studies have been conducted to monitor the decomposition processes and initial reactions . Such studies are essential for safety assessments and the development of materials with predictable behaviors.
Compatibility Studies with Other Materials
Compatibility studies are crucial in the field of material science, especially when combining different compounds to create new materials. The compound has been part of studies to assess its compatibility with other materials, which is vital for ensuring safety and performance in practical applications .
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of systems containing 3’,5’-Difluoro-3-(3,4-dimethylphenyl)propiophenone . These simulations help predict the behavior of materials at the molecular level, which is fundamental in designing materials with desired properties .
properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUFQKCKUSZNIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644868 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Difluoro-3-(3,4-dimethylphenyl)propiophenone | |
CAS RN |
898779-89-0 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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